3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a propiolic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) group to form 1-(tert-Butoxycarbonyl)pyrrolidine.
Alkylation: The protected pyrrolidine is then alkylated with a suitable alkylating agent to introduce the propiolic acid moiety.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propiolic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)piperidin-3-yl)propiolic acid
- 1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid is unique due to its combination of a pyrrolidine ring and a propiolic acid moiety. This structural feature imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,6-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQOIVABVRECIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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